4-Aminopiperidine-1-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1784278-77-8 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-aminopiperidine-1-carbonitrile |
InChI |
InChI=1S/C6H11N3/c7-5-9-3-1-6(8)2-4-9/h6H,1-4,8H2 |
InChI Key |
HDMMHAPXDUDRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Aminopiperidine 1 Carbonitrile
Reactivity of the Nitrile Functionality (–C≡N)
The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic. uchicago.edu This allows for nucleophilic additions, leading to a variety of important chemical transformations.
Hydrolysis to Carboxamides and Carboxylic Acids
The nitrile group can be hydrolyzed to a primary carboxamide and subsequently to a carboxylic acid under either acidic or basic aqueous conditions. organic-chemistry.orgyoutube.com The reaction proceeds through nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the electrophilic nitrile carbon. youtube.com
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. youtube.com This initially forms a protonated imidic acid, which then tautomerizes to the more stable amide. researchgate.net Prolonged heating in the presence of acid will lead to the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com
Basic hydrolysis involves the direct attack of a strong nucleophile, such as hydroxide, on the nitrile carbon. This process also yields the amide, which can be further hydrolyzed to a carboxylate salt upon heating. organic-chemistry.org A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. youtube.com
While specific studies on the hydrolysis of 4-aminopiperidine-1-carbonitrile are not prevalent, the transformation is a fundamental reaction of nitriles. The synthesis of related structures, such as 1-Boc-4-aminopiperidine-4-carboxylic acid, demonstrates that the formation of a carboxylic acid at the 4-position of the piperidine (B6355638) ring is a viable process. nih.govnih.gov
Table 1: General Hydrolysis of Nitrile Group
| Starting Material | Conditions | Intermediate Product | Final Product |
| R-C≡N | H₃O⁺, Heat | R-CONH₂ (Carboxamide) | R-COOH (Carboxylic Acid) |
| R-C≡N | 1. NaOH, H₂O, Heat 2. H₃O⁺ | R-CONH₂ (Carboxamide) | R-COOH (Carboxylic Acid) |
Reductions to Aminomethyl Derivatives
The nitrile group can be readily reduced to a primary aminomethyl group (–CH₂NH₂). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.orgyoutube.com The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. youtube.com
The first hydride addition breaks one of the pi bonds of the nitrile, forming an intermediate imine anion. This species undergoes a second hydride addition to yield a dianion, which upon an aqueous workup is protonated to furnish the primary amine. organic-chemistry.orgyoutube.com Catalytic hydrogenation using H₂ gas with a metal catalyst like Raney Nickel is another effective method for this reduction.
Table 2: Representative Reduction of Nitriles
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) |
| Catalytic Hydrogenation (H₂/Raney Ni) | Primary Amine (R-CH₂NH₂) |
| Diisopropylaminoborane | Primary Amine (R-CH₂NH₂) |
Cycloaddition Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. A prominent example of this reactivity is the reaction of nitriles with azides to form tetrazoles. mdpi.com This reaction, often catalyzed by Lewis or Brønsted acids, provides a direct route to highly functionalized five-membered heterocyclic rings. organic-chemistry.orgyoutube.com
The reaction between a nitrile and an azide (B81097), such as sodium azide, typically requires heat and can be facilitated by catalysts like zinc salts or ammonium chloride. organic-chemistry.orgyoutube.com The process is believed to involve the activation of the nitrile, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the stable, aromatic tetrazole ring. mdpi.com This transformation is broad in scope, working for a variety of alkyl and aryl nitriles. organic-chemistry.org While specific examples using this compound are not detailed in the literature, this general reactivity represents a plausible pathway for its conversion into a piperidinyl-tetrazole derivative.
Reactions of the Primary Amino Group (–NH₂)
The primary amino group at the 4-position of the piperidine ring is a potent nucleophile and a base, allowing for a wide array of functionalization reactions. These transformations are crucial for building more complex molecules from the 4-aminopiperidine (B84694) scaffold. Often, these reactions are performed on a precursor where the piperidine nitrogen is protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate, to prevent competing reactions at that site.
Acylation and Sulfonylation Reactions
The primary amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead scaffold.
Acylation is typically achieved by treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, the reaction of a Boc-protected 4-aminopiperidine with benzoyl chloride under basic conditions yields the corresponding benzamide (B126) derivative.
Sulfonylation follows a similar principle, where the amine reacts with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base to afford the sulfonamide.
Table 3: Acylation and Sulfonylation of the 4-Amino Group
| Reagent | Base | Product Type |
| Benzoyl Chloride | Triethylamine (or other non-nucleophilic base) | N-Benzoyl Amide |
| Benzenesulfonyl Chloride | Triethylamine (or other non-nucleophilic base) | N-Benzenesulfonyl Sulfonamide |
Alkylation and Reductive Amination to Secondary and Tertiary Amines
The nitrogen of the primary amino group can be alkylated to form secondary and tertiary amines through several methods.
Direct alkylation with alkyl halides (e.g., alkyl bromides) is a straightforward approach. However, this method can be difficult to control and often leads to over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts.
A more controlled and widely used method is reductive amination . This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. This method allows for the clean, high-yield synthesis of mono-alkylated products. For instance, reacting a Boc-protected 4-aminopiperidine with an aldehyde in the presence of sodium triacetoxyborohydride is an effective way to introduce a single alkyl group onto the 4-amino nitrogen.
Table 4: Methods for N-Alkylation of the 4-Amino Group
| Method | Reagents | Product | Key Features |
| Direct Alkylation | Alkyl Bromide, Base | Secondary/Tertiary Amine | Can lead to over-alkylation. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | Secondary/Tertiary Amine | High selectivity for mono-alkylation, high yields. |
Formation of Heterocyclic Rings via Condensation Reactions
The primary amino group at the 4-position of the piperidine ring is a key functional handle for the construction of fused heterocyclic systems through condensation reactions. This nucleophilic center readily reacts with various electrophilic partners, particularly dicarbonyl compounds or their equivalents, to form new rings.
One common strategy involves the reaction with 1,3-dicarbonyl compounds. For instance, the condensation of 4-aminopiperidine derivatives with β-ketoesters can lead to the formation of fused pyrimidine (B1678525) rings. While specific examples with the 1-carbonitrile derivative are not extensively documented in readily available literature, the general reactivity pattern of the 4-amino group suggests its utility in such cyclization reactions. The reaction typically proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused heterocyclic product.
Another important avenue for heterocyclic ring formation is through multicomponent reactions (MCRs). MCRs, where multiple starting materials react in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. The 4-amino group of piperidine derivatives can participate in various MCRs to construct intricate heterocyclic frameworks. For example, the Ugi and Passerini reactions, which involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (for Ugi), are powerful tools for the synthesis of peptide-like structures and other complex molecules. The application of this compound in such reactions would be expected to yield products with a piperidine-1-carbonitrile substructure.
Transformations Involving the Piperidine Nitrogen (N-1)
The N-1 position of the piperidine ring, functionalized with a carbonitrile group, also presents opportunities for chemical modification, including further functionalization or deprotection to liberate the secondary amine.
N-Alkylation and N-Acylation Reactions
While the primary amino group at the 4-position is generally more nucleophilic and thus more reactive towards alkylating and acylating agents, the piperidine nitrogen (N-1) can also undergo such reactions under specific conditions, particularly after deprotection of the cyano group. However, direct N-alkylation or N-acylation of the 4-amino group is a more common transformation for this class of compounds.
The N-acylation of the 4-amino group is a straightforward process, typically achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. This reaction leads to the formation of N-acyl-4-aminopiperidine-1-carbonitrile derivatives, which are valuable intermediates in their own right.
| Acylating Agent | Reaction Conditions | Product Type |
| Acyl Chloride (R-COCl) | Base (e.g., Triethylamine), Aprotic Solvent | N-Acyl-4-aminopiperidine-1-carbonitrile |
| Anhydride ((RCO)₂O) | Base (e.g., Pyridine), Aprotic Solvent | N-Acyl-4-aminopiperidine-1-carbonitrile |
N-alkylation of the 4-amino group can be achieved using alkyl halides. The reaction typically requires a base to scavenge the acid produced and may lead to a mixture of mono- and di-alkylated products depending on the stoichiometry and reaction conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
De-protection Strategies for N-1 Functionality
The cyano group at the N-1 position can be considered a protecting group for the piperidine nitrogen. Its removal is a crucial step to enable further functionalization at this position. The deprotection of N-cyanopiperidines can be achieved through various reductive methods.
One of the most effective methods for the cleavage of the N-cyano bond is reduction with strong hydride reducing agents such as lithium aluminum hydride (LAH). libretexts.org Treatment of an N-cyanopiperidine with LAH in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) leads to the formation of the corresponding secondary amine. This method is generally efficient but can be limited by the presence of other reducible functional groups in the molecule.
Another approach involves catalytic hydrogenation. While less common for N-cyano group removal compared to other protecting groups, certain catalytic systems might effect this transformation.
| Reagent | Conditions | Product |
| Lithium Aluminum Hydride (LAH) | Ethereal Solvent (e.g., THF, Et₂O) | 4-Aminopiperidine |
| Catalytic Hydrogenation | Catalyst (e.g., Raney Nickel), H₂ pressure, Solvent | 4-Aminopiperidine |
Ring Transformations and Rearrangement Studies
The piperidine ring system is generally stable; however, under specific conditions, ring transformations and rearrangements can occur. For 4-aminopiperidine derivatives, such reactions can lead to the formation of different heterocyclic structures.
While specific studies on the ring transformations and rearrangements of this compound are not widely reported, related piperidine derivatives are known to undergo rearrangements such as the Stevens and Sommelet-Hauser rearrangements, particularly when the nitrogen atom is part of a quaternary ammonium salt.
Furthermore, ring-closing metathesis (RCM) has been employed to construct bicyclic systems from appropriately substituted piperidine derivatives. For instance, a piperidine with an N-allyl group and a C-alkenyl side chain can undergo RCM to form a fused or bridged bicyclic amine. While this would require prior modification of this compound, it highlights a potential pathway for skeletal diversification.
Further research is needed to fully explore the potential of this compound in ring transformation and rearrangement reactions, which could open up new avenues for the synthesis of novel and complex heterocyclic compounds.
Applications of 4 Aminopiperidine 1 Carbonitrile in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
In organic synthesis, a "building block" refers to a molecular fragment with specific functional groups that facilitates the stepwise assembly of target compounds. 4-Aminopiperidine-1-carbonitrile exemplifies such a building block, primarily due to the presence of both a nucleophilic primary amine and the synthetically adaptable cyanamide (B42294) functional group. The piperidine (B6355638) scaffold itself is a prevalent feature in many biologically active compounds and approved drugs. nih.govenamine.net
The primary amine at the 4-position can readily participate in various chemical transformations, including but not limited to:
Reductive amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds, leading to more complex substituted piperidines. mdpi.com
Amide bond formation: Acylation with carboxylic acids or their derivatives to produce a diverse range of amides. mdpi.com
Ullmann condensation: A copper-catalyzed reaction with aryl halides to form new aryl-amine bonds. wikipedia.orgorganic-chemistry.orgnih.gov
Ugi four-component reaction: A multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. researchgate.net
The cyanamide group can also be transformed into other functional groups, further expanding the synthetic utility of this building block. For instance, it can be hydrolyzed to a urea (B33335) or reduced to a secondary amine.
A notable application of a derivative, 4-amino-1-Boc-piperidine, is its use as a starting material in the synthesis of piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have shown potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. sigmaaldrich.com This highlights the role of the 4-aminopiperidine (B84694) core in creating molecules with significant biological activity.
Table 1: Selected Reactions Utilizing the 4-Aminopiperidine Scaffold
| Reaction Type | Reagents | Product Type | Reference |
| Reductive Amination | Aldehydes/Ketones, Sodium triacetoxyborohydride (B8407120) | N-substituted 4-aminopiperidines | mdpi.com |
| Acylation | Acid chlorides | 4-acetamidopiperidines | mdpi.com |
| Ullmann Condensation | Aryl halides, Copper catalyst | N-Aryl-4-aminopiperidines | wikipedia.orgnih.gov |
| Ugi Reaction | Isocyanide, Aldehyde, Carboxylic acid | α-Acylaminocarboxamides | researchgate.net |
Synthesis of Fused and Bridged Heterocyclic Systems Incorporating the Piperidine Core
The reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of more intricate heterocyclic systems. Fused and bridged ring systems are of significant interest in medicinal chemistry as they can impart conformational rigidity and novel three-dimensional shapes to molecules, which can lead to improved binding affinity and selectivity for biological targets.
Methods for creating such systems often involve intramolecular reactions where different parts of the molecule react with each other to form new rings. nih.gov For example, a derivative of 4-aminopiperidine could be functionalized with a side chain that contains an electrophilic center. An intramolecular reaction between the piperidine nitrogen or the 4-amino group and this electrophilic center could then lead to the formation of a fused or bridged bicyclic system.
While direct examples starting specifically from this compound are not prevalent in the provided search results, the synthesis of spirocyclic piperidine derivatives is a closely related and well-documented area. beilstein-journals.orgresearchgate.netbepls.com Spirocycles are formed when two rings are connected at a single carbon atom. For instance, the Strecker reaction involving 1-benzyl piperidin-4-one, a related piperidine derivative, is a key step in the synthesis of spirocyclic imidazolinones. nih.gov This demonstrates the utility of the piperidine core in constructing complex, multi-ring systems.
Precursor for Bioactive Compound Libraries and Screening Arrays
The creation of compound libraries is a cornerstone of modern drug discovery. enamine.netmit.edu These libraries consist of large collections of structurally related compounds that can be screened for biological activity against a variety of therapeutic targets. The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the generation of such libraries.
By systematically reacting the primary amine with a diverse set of building blocks (e.g., a collection of different carboxylic acids or aldehydes), a large library of 4-aminopiperidine derivatives can be rapidly synthesized. This approach allows for the exploration of a wide range of chemical space around the core piperidine scaffold.
For example, a library of over 30 novel 4-aminopiperidines was synthesized via reductive amination of 4-piperidone (B1582916) derivatives with various aliphatic amines to screen for antifungal activity. mdpi.com This led to the identification of compounds with potency comparable to established antifungal agents. mdpi.com Similarly, the discovery of 4-aminopiperidine derivatives as inhibitors of Hepatitis C Virus (HCV) assembly originated from a high-throughput screen of a large compound library. nih.gov These examples underscore the value of the 4-aminopiperidine core as a starting point for generating libraries of potential drug candidates.
Table 2: Examples of Bioactive Compounds Derived from the 4-Aminopiperidine Scaffold
| Compound Class | Therapeutic Target/Application | Reference |
| Piperazine-based CCR5 antagonists | HIV-1 entry inhibitors | nih.gov |
| 4-Aminopiperidine derivatives | Antifungal agents (Ergosterol biosynthesis) | mdpi.com |
| 4-Aminopiperidine derivatives | Hepatitis C Virus (HCV) assembly inhibitors | nih.gov |
| Piperidinylamino-diarylpyrimidines | HIV-1 non-nucleoside reverse transcriptase inhibitors | sigmaaldrich.com |
Development of Novel Reagents and Catalysts from this compound Derivatives
While the primary application of this compound is as a building block for bioactive molecules, its derivatives also have the potential to be developed into novel reagents or catalysts for organic synthesis. The piperidine framework can serve as a scaffold to position functional groups in a specific three-dimensional arrangement, which is a key principle in catalyst design.
For instance, chiral derivatives of 4-aminopiperidine could be synthesized and evaluated as ligands for asymmetric catalysis. The nitrogen atoms of the piperidine ring and the amino group can coordinate to metal centers, and by using an enantiomerically pure form of the aminopiperidine derivative, it may be possible to induce stereoselectivity in metal-catalyzed reactions.
Although the direct development of catalysts from this compound is not explicitly detailed in the provided search results, the synthesis of piperidine derivatives for use in catalysis is a known strategy. For example, piperidine-containing ligands have been used in various transition metal-catalyzed reactions. The functional handles on this compound provide a straightforward means to attach it to other molecular fragments to create more complex ligand structures.
Medicinal Chemistry and Drug Discovery Implications of 4 Aminopiperidine 1 Carbonitrile Scaffolds
Design and Synthesis of 4-Aminopiperidine-Based Therapeutic Agents
The synthesis of therapeutic agents derived from the 4-aminopiperidine (B84694) scaffold is a well-established area of medicinal chemistry. The general approach often involves the reductive amination of an N-substituted 4-piperidone (B1582916) derivative with a suitable amine. mdpi.comnih.gov This method allows for the introduction of diverse substituents at both the 1- and 4-positions of the piperidine (B6355638) ring, facilitating the exploration of a broad chemical space to optimize biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies on 4-Aminopiperidine Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological function, guiding the optimization of lead compounds. For 4-aminopiperidine derivatives, SAR studies have been instrumental in developing potent and selective inhibitors for various targets.
In the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, SAR studies have highlighted the critical role of substitutions on the 4-aminopiperidine core. For instance, the introduction of a 4-chlorophenyl group on a quinazoline (B50416) ring attached to the piperidine scaffold has been shown to enhance inhibitory activity against DPP-4. nih.gov Further modifications, such as the addition of a bromo substituent on the quinazoline moiety, can lead to even greater potency. nih.gov
Similarly, in the context of antifungal agents targeting ergosterol (B1671047) biosynthesis, SAR analyses have revealed that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with an n-dodecyl residue at the 4-amino position results in significant antifungal activity. mdpi.com
For antiviral applications, specifically against the Hepatitis C Virus (HCV), SAR campaigns have led to the optimization of 4-aminopiperidine derivatives with increased potency and improved metabolic properties. nih.govacs.orgnih.gov These studies have systematically explored different functional groups at various positions on the scaffold to enhance antiviral efficacy. nih.gov
Table 1: SAR of 4-Aminopiperidine Derivatives as DPP-4 Inhibitors
| Compound | Substitution on Phenyl Moiety | Substitution on Quinazoline Ring | IC50 (µM) |
|---|---|---|---|
| 9a | None | None | > 50 |
| 9c | 4-Cl | None | 15.3 ± 0.65 |
| 9i | 4-Cl | 6-Br | 9.25 ± 0.57 |
| 9f | 3-Cl, 4-F | None | 35.7 ± 1.49 |
Data sourced from a study on 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives. nih.gov
Pharmacophore Development and Optimization
Pharmacophore modeling is a crucial computational tool in drug design that defines the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For 4-aminopiperidine-based inhibitors, pharmacophore models are developed to guide the design of new, more potent molecules. nih.govmdpi.com
In the context of DPP-4 inhibition, the pharmacophore typically consists of a primary amine that forms a key hydrogen bond interaction with glutamic acid residues (Glu205/206) in the S1 pocket of the enzyme. nih.gov The piperidine ring acts as a rigid scaffold to correctly orient this amine and other substituents into the binding pockets of the enzyme. nih.gov
For inhibitors of other targets, such as the HCV NS5B polymerase, structure-based pharmacophore models are used to identify key interactions. These models often highlight the importance of hydrophobic and aromatic features, as well as hydrogen bond donors and acceptors, in the binding of the inhibitor to the enzyme's active site. usb.ac.irusb.ac.irfrontiersin.org The development of these models allows for virtual screening of compound libraries to identify new potential inhibitors. mdpi.comfrontiersin.org
Mechanistic Studies of Biological Activity (Excluding Clinical Outcomes)
Understanding the precise molecular mechanisms by which 4-aminopiperidine-1-carbonitrile derivatives exert their therapeutic effects is critical for their development as drugs. These studies delve into the specific interactions between the compounds and their biological targets.
Inhibition of Enzyme Targets (e.g., DPP4, Ergosterol Biosynthesis Enzymes)
A primary mechanism of action for many 4-aminopiperidine derivatives is the inhibition of specific enzymes.
DPP-4 Inhibition: Derivatives of 4-aminopiperidine are well-known inhibitors of DPP-4, a serine protease that inactivates incretin (B1656795) hormones. nih.govnih.govnih.gov By blocking DPP-4, these compounds increase the levels of active incretins, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. The inhibitory mechanism often involves the formation of key interactions between the aminopiperidine moiety and the enzyme's active site. nih.gov
Ergosterol Biosynthesis Inhibition: In the realm of antifungal agents, 4-aminopiperidine derivatives have been shown to inhibit enzymes in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. mdpi.comnih.govnih.gov Specifically, these compounds can inhibit sterol C14-reductase (Erg24p) and sterol C8-isomerase, leading to the disruption of the fungal cell membrane and fungistatic or fungicidal effects. mdpi.comnih.govoup.com
Table 2: Antifungal Activity of Aminopiperidine Derivatives
| Compound | Target Organism | MIC (mg/l) |
|---|---|---|
| Compound 1a | Candida albicans | 0.5 |
| Aspergillus fumigatus | 2 | |
| Compound 1b | Candida albicans | 1 |
| Aspergillus fumigatus | 4 |
Data from a study on aminopiperidine derivatives as ergosterol synthesis inhibitors. oup.com
Modulation of Protein-Protein Interactions
The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery for various diseases, including cancer and infectious diseases. nih.govrsc.org Molecular scaffolds, such as those derived from piperidine, are of considerable interest for designing PPI modulators due to the ease with which their functional groups can be varied. nih.gov While specific examples focusing on this compound are not extensively documented in this context, the underlying principle involves creating derivatives that can mimic one of the protein partners (proteomimetics) to disrupt the interaction. nih.gov These scaffolds can be engineered to present key residues in a spatial orientation that effectively blocks the binding interface of the target PPI. americanpeptidesociety.org
Interference with Viral Life Cycles (e.g., HCV Assembly Inhibition)
The 4-aminopiperidine scaffold has proven to be a valuable starting point for the development of antiviral agents, particularly against the Hepatitis C Virus (HCV). nih.govacs.orgnih.gov Rather than targeting the viral polymerase directly, some of these derivatives interfere with a later stage of the viral life cycle: the assembly of new virus particles. nih.govacs.orgnih.gov
Mechanistic studies, including colocalization and infectivity assays, have indicated that this class of compounds inhibits the assembly and release of infectious HCV virions. nih.govacs.org This novel mechanism of action offers a potential advantage, as these compounds can act synergistically with direct-acting antivirals that target the viral replication machinery. nih.govacs.org
Influence of Chiral 4-Aminopiperidine Moieties on Pharmacological Profiles
The introduction of chiral centers into the 4-aminopiperidine scaffold can have a profound impact on the pharmacological profile of a molecule. thieme-connect.com Due to the asymmetric nature of biological targets like enzymes and receptors, different stereoisomers of a drug can exhibit vastly different potency, selectivity, and even mode of action. researchgate.net The spatial arrangement of substituents on a chiral piperidine ring dictates the molecule's ability to fit optimally into a binding site. thieme-connect.com
Key benefits of utilizing chiral piperidine scaffolds in drug design include:
Enhanced Biological Activity and Selectivity : The precise three-dimensional orientation of functional groups can lead to stronger and more specific interactions with the target protein, enhancing potency and reducing off-target effects. researchgate.net
Modulation of Physicochemical Properties : Chirality can influence properties such as solubility and lipophilicity, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com
Improved Pharmacokinetic Properties : Stereochemistry can affect metabolic pathways and the rate of clearance, leading to an improved pharmacokinetic profile. researchgate.net
Reduction of hERG Toxicity : In some cases, specific stereoisomers have been shown to have reduced affinity for the hERG potassium channel, a common cause of cardiotoxicity. researchgate.net
A notable example of stereochemical influence is seen in opioid receptor ligands based on the 4-arylpiperidine scaffold. Research has demonstrated that the configuration and preferred conformation of these molecules are critical for their activity. For instance, potent opioid agonists were found to prefer a chair conformation with the 4-aryl group in an axial position. Conversely, compounds that favor an equatorial 4-aryl group, such as the cis-3,4-dimethyl derivative, tend to exhibit antagonist properties. nih.gov This highlights how subtle changes in stereochemistry can switch a compound from an agonist to an antagonist.
| Compound Class | Stereochemical Feature | Observed Pharmacological Effect | Reference |
|---|---|---|---|
| 4-Arylpiperidine Opioids | Axial 4-Aryl Conformation | Potent Agonist Activity | nih.gov |
| 4-Arylpiperidine Opioids | Equatorial 4-Aryl Conformation | Antagonist Activity | nih.gov |
| Piperidinyl-isoxazol-3-ol Fibrinolysis Inhibitors | Introduction of a methyl group at the 2-position of the piperidine ring | Decreased potency but remarkably increased selectivity over GABAa receptors. | researchgate.net |
The strategic introduction of chirality, therefore, is a powerful tool in medicinal chemistry to optimize the therapeutic potential of drug candidates derived from the 4-aminopiperidine scaffold.
Application in Target-Oriented Synthesis of Advanced Drug Candidates
The 4-aminopiperidine scaffold serves as a versatile building block in the target-oriented synthesis of advanced drug candidates for a wide range of diseases. Its derivatives are central to the development of inhibitors for various enzymes and antagonists for receptors. nih.govmdpi.com
One prominent area of application is in the development of antiviral agents. For example, a 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of the hepatitis C virus (HCV) life cycle, specifically targeting the assembly and release of infectious virions. nih.govnih.gov The synthesis of a library of analogues started from the commercially available 4-amino-1-Boc-piperidine. Through reductive amination followed by coupling with various electrophiles and subsequent deprotection, a systematic structure-activity relationship (SAR) campaign was conducted. This led to the identification of derivatives with improved potency against HCV, reduced toxicity, and better ADME properties. nih.gov
In the field of antifungal drug discovery, 4-aminopiperidine derivatives have been synthesized and evaluated as inhibitors of ergosterol biosynthesis. mdpi.com Starting from N-substituted 4-piperidone derivatives, a library of over 30 novel 4-aminopiperidines was prepared via reductive amination. Several of these compounds demonstrated significant growth-inhibiting activity against clinically relevant fungal species, including Candida and Aspergillus. mdpi.com
Furthermore, the 4-aminopiperidine core is a key component in the design of CCR5 inhibitors, which are used as anti-HIV agents. Based on a pharmacophore model, novel piperidine-4-carboxamide derivatives were designed and synthesized. These efforts resulted in compounds with potent inhibitory activity against CCR5, comparable to the approved drug maraviroc. nih.gov
The synthesis of these diverse drug candidates often employs common strategies that highlight the utility of the 4-aminopiperidine core. A general and modular approach often involves:
Starting with a protected 4-aminopiperidine derivative, such as 1-Boc-4-aminopiperidine or 1-benzyl-4-aminopiperidine.
Functionalization of the 4-amino group through reactions like reductive amination, acylation, or urea (B33335) formation.
Modification or deprotection of the piperidine nitrogen at the 1-position to introduce further diversity.
The nitrile group in this compound can serve multiple purposes in such syntheses. It can act as a bioisosteric replacement for other functional groups, or it can be a synthetic handle for transformation into other moieties, such as a tetrazole or an amidine, further expanding the chemical space that can be explored.
| Therapeutic Target | Drug Candidate Class | Key Starting Material | Reference |
|---|---|---|---|
| Hepatitis C Virus (HCV) Assembly | 4-Aminopiperidine (4AP) derivatives | 4-amino-1-Boc-piperidine | nih.gov |
| Fungal Ergosterol Biosynthesis | N-substituted 4-aminopiperidines | N-substituted 4-piperidones | mdpi.com |
| CCR5 Receptor | Piperidine-4-carboxamide derivatives | Piperidine derivatives | nih.gov |
| Somatostatin Receptors | Substituted 4-aminopiperidines | 4-aminosubstituted-1-piperidine | google.com |
The adaptability of the 4-aminopiperidine scaffold makes it a cornerstone in the construction of complex and highly functionalized molecules for drug discovery.
Theoretical and Computational Investigations of 4 Aminopiperidine 1 Carbonitrile
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its simplified forms) for a given molecular structure, providing detailed information about its electronic distribution and energy.
For 4-Aminopiperidine-1-carbonitrile, DFT calculations, often employing a basis set such as 6-311++G(d,p) for accuracy, can be used to optimize the molecular geometry and compute a variety of electronic descriptors. These calculations are performed in a vacuum or with a solvent model to simulate conditions in solution.
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the nitrogen of the amino group and the piperidine (B6355638) ring itself are expected to contribute significantly to the HOMO, indicating these are likely sites for electrophilic attack. The LUMO is likely centered around the carbonitrile group, a strong electron-withdrawing group, making it a potential site for nucleophilic attack.
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red/yellow) around the nitrogen atom of the cyano group and the nitrogen of the amino group, indicating regions with a high electron density that are attractive to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, highlighting their potential as hydrogen bond donors.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity (e.g., basicity, nucleophilicity). |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |
Note: The values in this table are illustrative and represent typical results from DFT calculations for similar small molecules.
The piperidine ring of this compound is not planar and can adopt several conformations, primarily chair and boat forms. The chair conformation is generally more stable due to reduced steric and torsional strain. The substituents—the amino group at the 4-position and the cyano group at the 1-position—can be in either axial or equatorial positions.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the potential biological activity of this compound by identifying its putative binding modes within the active site of a receptor or enzyme.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. Successful docking can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For instance, if this compound were to be docked into the active site of a kinase, the amino group could act as a hydrogen bond donor to an acceptor residue (like an aspartate or glutamate), while the piperidine ring could form favorable hydrophobic interactions. The cyano group might also participate in hydrogen bonding or dipole-dipole interactions.
Table 2: Illustrative Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result | Interpretation |
| Binding Affinity (Score) | -7.2 kcal/mol | Predicts a favorable binding energy, suggesting stable interaction. |
| Hydrogen Bond Donors | Amino (NH2) group | Forms a hydrogen bond with the backbone carbonyl of ASP 150. |
| Hydrogen Bond Acceptors | Cyano (CN) group | Forms a hydrogen bond with the side-chain hydroxyl of SER 85. |
| Hydrophobic Interactions | Piperidine ring | Engages with hydrophobic residues like LEU 34, VAL 56. |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, revealing the flexibility of the protein and the stability of the ligand's binding mode.
QSAR Modeling for Predicting Biological Activity and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds.
To build a QSAR model for analogs of this compound, a dataset of similar compounds with known biological activities (e.g., inhibitory concentrations, IC50) is required. Various molecular descriptors—physicochemical, electronic, and topological—are calculated for each compound. These descriptors can include properties like molecular weight, logP (lipophilicity), polar surface area, and the quantum chemical descriptors discussed earlier.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates the descriptors to the activity. This model can then be used to predict the activity of this compound and to guide the design of new derivatives with potentially improved potency or other desired properties. For example, the model might suggest that increasing the basicity of the amino group or modifying the electronic properties of the cyano group could enhance biological activity.
Advanced Spectroscopic and Analytical Research on 4 Aminopiperidine 1 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-aminopiperidine-1-carbonitrile and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical 4-aminopiperidine (B84694) derivative, the protons on the piperidine (B6355638) ring exhibit characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear as multiplets in the downfield region due to the electron-withdrawing effect of the nitrogen. The protons on C3 and C5 also present as multiplets, while the proton at C4, if present, would be further influenced by the amino and cyano groups. The amino group protons often appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of all carbon signals. libretexts.org The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The carbons of the piperidine ring will have distinct signals, with their chemical shifts influenced by the substituents. For instance, the carbon bearing the amino and cyano groups (C4) will have a specific resonance, while the carbons adjacent to the ring nitrogen (C2 and C6) will appear at a different chemical shift compared to the other ring carbons (C3 and C5).
Conformational Studies: NMR spectroscopy is also a powerful tool for studying the conformational dynamics of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The coupling constants (J-values) between adjacent protons, obtained from ¹H NMR spectra, can provide information about the dihedral angles and thus the preferred conformation of the ring and the orientation (axial or equatorial) of the substituents. niscpr.res.in Dynamic NMR studies can be employed to investigate the kinetics of conformational changes, such as ring inversion. nih.govnih.gov For some piperidine derivatives, the presence of multiple conformers in solution can be observed, leading to a doubling of NMR signals. nih.gov
Below is a table summarizing typical predicted ¹H and ¹³C NMR chemical shifts for the core 4-aminopiperidine structure. Actual values for derivatives will vary depending on the specific substituents.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 2.5-3.5 (m) | 40-50 |
| C3-H | 1.5-2.5 (m) | 25-35 |
| C4-H | 2.8-3.8 (m) | 45-55 |
| NH₂ | 1.0-3.0 (br s) | - |
| C≡N | - | 115-125 |
Note: This is a generalized table. m = multiplet, br s = broad singlet.
Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.
Molecular Ion Peak: In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the mass of the intact molecule. For this compound, this would allow for the confirmation of its molecular formula (C₆H₁₀N₄). Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, often yielding the protonated molecule [M+H]⁺.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions are detected. Analysis of these fragments helps to piece together the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyano group (-CN), the amino group (-NH₂), or cleavage of the piperidine ring. Studying the fragmentation of derivatives can help to confirm the identity and location of substituents.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govnih.gov
Infrared Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
N-H stretch: The amino group (NH₂) will show one or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub Primary amines typically show two bands in this region. libretexts.orglibretexts.org
C-H stretch: The C-H bonds of the piperidine ring will have stretching vibrations in the range of 2850-3000 cm⁻¹. pressbooks.pub
C≡N stretch: The nitrile group (C≡N) has a very characteristic sharp, medium-intensity absorption in the region of 2220-2260 cm⁻¹. ucla.edu
N-H bend: The amino group will also have a bending vibration, which typically appears in the range of 1590-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. researchgate.net While strong IR bands are often weak in Raman and vice-versa, the C≡N stretch is typically observable in both. Raman spectroscopy can be particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Sharp, Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Sharp, Medium |
| N-H Bend (Amino) | 1590 - 1650 | Variable |
X-ray Crystallography for Solid-State Structure Determination
The resulting crystal structure would confirm the chair conformation of the piperidine ring and the stereochemical relationship between the substituents. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the crystal packing. While obtaining suitable crystals can be a challenge, the detailed structural insights gained from X-ray crystallography are invaluable for understanding the molecule's properties and interactions. For some derivatives, X-ray crystallographic analysis has been used to understand their binding modes to biological targets. nih.gov
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. google.com For the analysis of 4-aminopiperidine compounds, reverse-phase HPLC is often employed. sielc.comnih.gov
Stationary Phase: A C18 column is a common choice for the stationary phase.
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.comnih.gov
Detection: A UV detector is commonly used for detection, as the nitrile group and any aromatic substituents will absorb UV light.
HPLC methods can be developed to separate the desired product from starting materials, byproducts, and other impurities, allowing for accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. Amino compounds like 4-aminopiperidine may require derivatization to increase their volatility and thermal stability for GC analysis. nih.gov This involves reacting the compound to form a less polar and more volatile derivative. The separated components are then identified by their mass spectra.
Future Research Trajectories and Interdisciplinary Challenges
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on discovering novel synthetic routes to 4-aminopiperidine-1-carbonitrile and its derivatives that offer improvements in yield, scalability, and sustainability. Current methods, while effective, often rely on multi-step procedures or the use of hazardous reagents.
One promising avenue is the exploration of catalytic C-H activation strategies to directly introduce the cyano group onto the piperidine (B6355638) ring, thereby streamlining the synthetic sequence. Additionally, the development of flow chemistry processes for the synthesis of this compound could offer enhanced safety, reproducibility, and scalability, making this key intermediate more accessible for large-scale pharmaceutical production.
Furthermore, a significant challenge lies in developing greener and more sustainable methodologies. This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste generation. Biocatalysis, employing enzymes to perform specific chemical transformations, presents an attractive and environmentally friendly alternative to traditional chemical methods.
Design of Next-Generation this compound-Based Pharmacophores
The 4-aminopiperidine (B84694) scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. nih.govnih.gov Future research will focus on the rational design of next-generation pharmacophores that leverage the unique structural features of this compound to achieve enhanced potency, selectivity, and pharmacokinetic properties.
The cyano group, in particular, offers a versatile handle for chemical modification. It can be transformed into a variety of functional groups, such as tetrazoles or amides, which can engage in different types of interactions with biological targets. This allows for the fine-tuning of a molecule's activity and selectivity. For instance, derivatives of 4-aminopiperidine have shown promise as cognition enhancers and inhibitors of the hepatitis C virus. nih.govnih.gov
Structure-based drug design, aided by computational modeling and X-ray crystallography, will play a crucial role in guiding the design of these novel pharmacophores. By understanding the precise binding interactions between a ligand and its target protein, chemists can design molecules with improved affinity and specificity, leading to more effective and safer drugs.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of this compound-based therapeutics is no exception. nih.gov These powerful computational tools can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization.
AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with desired properties. nih.gov For example, machine learning models can be trained to predict the bioactivity, toxicity, and pharmacokinetic profiles of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening.
In the context of this compound, AI can be used to explore the vast chemical space of possible derivatives and identify those with the highest probability of being effective against a specific disease target. This data-driven approach has the potential to uncover novel therapeutic opportunities that might be missed by traditional methods.
Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions
To optimize synthetic processes and ensure the quality of pharmaceutical intermediates, the development of advanced analytical techniques for real-time, in situ monitoring of reactions is crucial. For the synthesis of this compound and its derivatives, techniques such as process analytical technology (PAT) are becoming increasingly important.
Spectroscopic methods, including Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can provide real-time information on reaction kinetics, conversion, and the formation of impurities. This allows for precise control over reaction parameters, leading to improved yields and product purity. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are also essential for monitoring reaction progress and ensuring the final product meets stringent quality standards. nih.gov
Expanding Applications in Materials Science and Catalysis
While the primary focus of this compound research has been in the pharmaceutical arena, its unique chemical properties also make it an interesting building block for applications in materials science and catalysis. The piperidine ring can be incorporated into polymer backbones to create novel materials with specific thermal, mechanical, or optical properties.
Furthermore, the nitrogen atoms within the piperidine scaffold can act as ligands for metal catalysts. By modifying the substituents on the piperidine ring, it is possible to tune the electronic and steric properties of the resulting metal complexes, leading to catalysts with enhanced activity and selectivity for a variety of chemical transformations. The exploration of piperidine-4-carbonitrile hydrochloride in catalysis is an emerging area of interest. ambeed.com
Addressing Stereochemical Control in Complex Synthetic Targets
Many biologically active molecules exist as stereoisomers, where only one enantiomer or diastereomer exhibits the desired therapeutic effect. Therefore, the ability to control stereochemistry during the synthesis of complex molecules containing the 4-aminopiperidine motif is of paramount importance.
Future research will focus on the development of new asymmetric synthetic methods to access enantiomerically pure 4-aminopiperidine derivatives. rsc.org This includes the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. The development of synthetic routes that can selectively produce a desired stereoisomer will be critical for the creation of more potent and safer drugs. For instance, the synthesis of chiral 4-amino-3-hydroxy piperidine derivatives has been a subject of investigation. rsc.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Aminopiperidine-1-carbonitrile and its derivatives?
- Methodological Answer : Synthesis typically involves piperidine precursors and carbonitrile functionalization. For example, microwave-assisted cyclization can enhance reaction efficiency and yield by reducing time and side reactions compared to traditional heating . Starting materials like aziridines may undergo coupling with brominated compounds using bases such as lithium diisopropylamide (LDA) to form the piperidine core. Purification steps (e.g., column chromatography) and characterization via NMR or GC-MS are critical to confirm structural integrity .
Q. How should researchers characterize this compound to ensure purity and structural accuracy?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy (1H/13C) to verify substituent positions on the piperidine ring.
- GC-MS or HPLC to assess purity and detect by-products.
- FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
Cross-referencing with databases like PubChem or CAS Common Chemistry ensures alignment with established spectral data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap/water .
- Avoid generating dust; use wet methods or containment devices during transfers .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing this compound derivatives?
- Methodological Answer : Systematically vary reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify optimal conditions. For example, microwave-assisted synthesis (e.g., 100–150°C, 30 min) often improves yields compared to reflux methods . Monitor reaction progress with TLC/HPLC and quantify impurities via mass spectrometry to isolate yield-limiting factors .
Q. What strategies mitigate by-product formation during functionalization of the piperidine ring?
- Methodological Answer :
- Selective protection/deprotection : Temporarily block reactive amine groups using tert-butoxycarbonyl (Boc) to direct functionalization to the carbonitrile site .
- Catalyst optimization : Use palladium or copper catalysts for cross-coupling reactions to minimize unwanted side reactions.
- By-product analysis : Characterize side products via LC-MS to refine reaction conditions .
Q. How can computational modeling aid in designing novel this compound-based compounds?
- Methodological Answer :
- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic routes by analyzing reaction databases .
- Molecular docking : Simulate interactions between this compound derivatives and biological targets (e.g., enzymes) to prioritize candidates for synthesis .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
